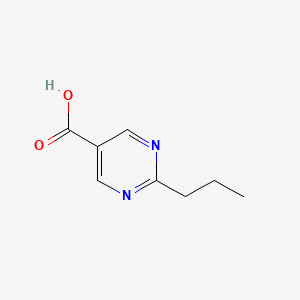
3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine. This compound is of particular interest due to its structural similarity to important neurotransmitters such as serotonin and melatonin, which play crucial roles in regulating various physiological processes in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1H-indole-5-carboxylic acid.
Amidation Reaction: The carboxylic acid group is converted to an amide by reacting with an appropriate amine, such as 2-aminoethylamine.
Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and alkyl halides under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogen or alkyl groups on the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex indole derivatives used in various chemical research.
Biology:
Neurotransmitter Studies: Due to its structural similarity to serotonin and melatonin, it is used in studies related to neurotransmitter functions and interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate neurotransmitter activity.
Industry:
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to serotonin receptors, influencing the activity of serotonergic pathways. This interaction can modulate various physiological processes, including mood regulation, sleep, and appetite. Additionally, the compound’s antioxidant properties help protect cells from oxidative stress by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
Serotonin (5-Hydroxytryptamine): A neurotransmitter with a similar indole structure, involved in mood regulation and other physiological functions.
Melatonin (5-Methoxy-N-acetyltryptamine): A hormone that regulates sleep-wake cycles, also structurally similar to the compound.
Tryptamine: An indole derivative that serves as a precursor to various neurotransmitters.
Uniqueness:
Structural Features: The presence of the carboxylic acid group and the aminoethyl side chain distinguishes 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride from other indole derivatives.
Biological Activity: Its unique combination of structural features contributes to its specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10;/h1-2,5-6,13H,3-4,12H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLWJTOTCQDCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N-(3,4-dimethoxyphenethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2787508.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2787509.png)


![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2787513.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2787516.png)


![3-(4-ethoxyphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2787521.png)

![N-(3-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2787524.png)
![4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2787525.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole 1,1-dioxide hydrochloride](/img/structure/B2787529.png)
